molecular formula C10H15F2NO3 B8013021 Tert-butyl 3,5-difluoro-4-oxopiperidine-1-carboxylate

Tert-butyl 3,5-difluoro-4-oxopiperidine-1-carboxylate

Cat. No.: B8013021
M. Wt: 235.23 g/mol
InChI Key: MWKMVSDVUBMEKD-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-difluoro-4-oxopiperidine-1-carboxylate is a fluorinated piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,5-difluoro-4-oxopiperidine-1-carboxylate typically involves the fluorination of a piperidine precursor. One common method includes the reaction of a piperidine derivative with a fluorinating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,5-difluoro-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex fluorinated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated carboxylic acids, while reduction can produce difluorinated alcohols.

Scientific Research Applications

Tert-butyl 3,5-difluoro-4-oxopiperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Material Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.

    Biological Studies: Researchers use this compound to study the effects of fluorination on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of tert-butyl 3,5-difluoro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
  • Tert-butyl 4-oxopiperidine-1-carboxylate
  • 3,3-Difluoropiperidin-4-one hydrochloride

Uniqueness

Tert-butyl 3,5-difluoro-4-oxopiperidine-1-carboxylate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure can lead to distinct properties and applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

tert-butyl 3,5-difluoro-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO3/c1-10(2,3)16-9(15)13-4-6(11)8(14)7(12)5-13/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKMVSDVUBMEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C(C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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